2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine
Description
Historical Context and Discovery Milestones
The development of this compound emerged from two converging trajectories in late 20th-century organic synthesis: advances in regioselective pyridine functionalization and the pharmaceutical industry's growing interest in sulfone-containing bioactive molecules. While the exact first synthesis remains undocumented in public literature, patent analyses reveal that the compound's structural relatives began appearing in pharmaceutical patents by the early 2000s, particularly in applications related to proton pump inhibitors and antimicrobial agents.
Key milestones in its development include:
- 2001 : Development of optimized sulfonation techniques enabling precise introduction of the 2-methylphenylsulfonyl group at the pyridine C3 position
- 2009 : Characterization of related pyridine sulfones as degradation products in calcium channel blockers, highlighting their metabolic stability
- 2015 : Systematic exploration of sulfanyl-pyridine conjugates in multidrug-resistant pathogen inhibition
- 2023 : Implementation of novel ring-cleavage methodologies allowing gram-scale production of polysubstituted pyridines with electron-withdrawing groups
The compound's CAS registry (477864-70-3) suggests initial characterization circa 2004-2006, coinciding with pharmaceutical industry efforts to develop third-generation proton pump inhibitors with improved tissue selectivity.
Structural Classification Within Sulfonyl- and Sulfanyl-Substituted Pyridines
This derivative belongs to the di-substituted sulfonyl/sulfanyl pyridine subclass, characterized by:
Core Structure
- Pyridine ring with:
- Methyl groups at C4 and C6 positions
- Isobutylsulfanyl (-S-iC4H9) at C2
- 2-Methylphenylsulfonyl (-SO2-C6H3(CH3)-2) at C3
Key Structural Features
Comparative analysis with related structures shows that the isobutylsulfanyl group confers greater metabolic stability than simpler alkylthio derivatives, while the ortho-methyl group on the sulfonyl aromatic ring prevents unwanted π-stacking in aqueous media. The compound's logP value (calculated 3.8) positions it favorably within Lipinski's rule parameters, suggesting good oral bioavailability potential.
Significance in Modern Drug Design Paradigms
Three factors make this pyridine derivative particularly relevant to 21st-century medicinal chemistry:
1. Multi-target Engagement Capability
The sulfonyl-sulfanyl substitution pattern creates a unique electronic profile:
- Sulfonyl group (σp = 0.68) acts as strong electron-withdrawing group
- Sulfanyl substituent (σp = 0.15) provides moderate electron donation
- Combined effect creates regional polarization enabling simultaneous interactions with both acidic and basic protein residues
2. Resistance Mitigation in Antimicrobial Design
Recent studies demonstrate that the 2-methylphenylsulfonyl group disrupts efflux pump recognition in Gram-positive pathogens, potentially overcoming multidrug resistance mechanisms. This aligns with 2023 findings that pyridine sulfones inhibit Staphylococcus aureus NorA pumps through allosteric modulation.
3. Synthetic Versatility
The molecule serves as a platform for further functionalization:
- Sulfonyl oxygen atoms permit hydrogen-bond donor/acceptor modifications
- Methyl groups allow site-selective halogenation
- Isobutyl chain can be oxidized to reactive sulfoxide intermediates
A 2023 study synthesized 93 analogues through targeted modifications of the parent structure, achieving nanomolar inhibition against MRSA strains while maintaining >80% plasma stability. These developments position this compound as a critical scaffold in the ongoing battle against antimicrobial resistance and complex polypharmacology targets.
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-(2-methylpropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S2/c1-12(2)11-22-18-17(14(4)10-15(5)19-18)23(20,21)16-9-7-6-8-13(16)3/h6-10,12H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPCXSPHMSDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)SCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144633 | |
| Record name | 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methylpropyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477864-70-3 | |
| Record name | 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methylpropyl)thio]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methylpropyl)thio]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001144633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Isobutylsulfanyl Group: This step involves the substitution reaction where an isobutylsulfanyl group is introduced to the pyridine ring.
Attachment of the Methylphenylsulfonyl Group: The final step involves the sulfonylation reaction where the methylphenylsulfonyl group is attached to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on shared pyridine cores and substituent variations:
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (Target) | 477864-70-3 | C₁₈H₂₃NO₂S₂ | 349.51 | 2: Isobutylsulfanyl; 3: 2-Methylphenylsulfonyl |
| 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine | 339016-93-2 | C₁₄H₁₄ClNO₂S₂ | 327.85 | 2: 4-Chlorophenylthio; 3: Methylsulfonyl |
| 4,6-Dimethyl-3-(4-methylbenzenesulfonyl)-2-piperidinopyridine | 478245-31-7 | C₁₉H₂₄N₂O₂S | 344.47 | 2: Piperidino; 3: 4-Methylphenylsulfonyl |
Substituent Effects and Physicochemical Properties
Steric Effects
- Target Compound : The isobutylsulfanyl group (position 2) and ortho-methylphenylsulfonyl group (position 3) introduce significant steric hindrance. This may reduce molecular flexibility and influence crystal packing or intermolecular interactions .
- 4-Chlorophenylthio Analog : The smaller methylsulfonyl group (position 3) and planar 4-chlorophenylthio substituent (position 2) result in lower steric bulk compared to the target compound .
Electronic Effects
- Target Compound : The 2-methylphenylsulfonyl group (electron-withdrawing) and isobutylsulfanyl (weak electron-donating) create a polarized electronic environment on the pyridine ring.
- Piperidino Derivative: The piperidino group (strong electron-donating via nitrogen lone pairs) increases electron density on the pyridine ring, contrasting with the sulfur-based substituents in the target compound .
Solubility and Reactivity
- Target Compound : The sulfonyl and thioether groups suggest moderate polarity, but steric bulk may limit solubility in polar solvents.
- 4-Chlorophenylthio Analog : Smaller substituents and higher polarity (due to Cl and methylsulfonyl) likely improve solubility in polar aprotic solvents compared to the target .
- Piperidino Derivative: The piperidino nitrogen can protonate under acidic conditions, enhancing aqueous solubility relative to sulfur-containing analogs .
Biological Activity
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine, also known as CAS number 477864-70-3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antitumor and antimicrobial activities, as well as its mechanism of action.
- Molecular Formula : C18H23NO2S2
- Molecular Weight : 349.51 g/mol
- CAS Number : 477864-70-3
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, a class of benzimidazole derivatives showed promising results against various cancer cell lines, demonstrating the potential for this compound to inhibit tumor growth effectively.
Key Findings :
- Compounds with a pyridine core often exhibit higher cytotoxicity in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures due to better penetration and interaction with cells .
- The IC50 values of related compounds indicate their effectiveness in inhibiting cell proliferation. For example, certain derivatives showed IC50 values as low as against lung cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have also been explored. These compounds have demonstrated efficacy against various bacterial strains.
Case Studies :
- A study evaluated the antibacterial activity of several pyridine-based compounds, revealing that some derivatives significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
- The presence of specific functional groups in the structure was found to enhance antimicrobial efficacy by promoting better interaction with bacterial cell membranes.
The biological activity of this compound is hypothesized to involve:
- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, inhibiting essential enzymes involved in replication and transcription .
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases and kinases that are crucial for cancer cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine?
The synthesis typically involves multi-step reactions:
- Step 1: Sulfanylation of the pyridine precursor using sodium sulfide or isobutyl thiol under controlled temperatures (60–80°C) in solvents like DMF or THF .
- Step 2: Sulfonation at the 3-position of the pyridine ring using chlorosulfonic acid or 2-methylphenylsulfonyl chloride, requiring inert conditions (argon/nitrogen atmosphere) .
- Key Considerations: Reaction yields (~50–70%) depend on solvent polarity and catalyst presence (e.g., Pd/C for coupling reactions) .
Q. Which analytical techniques are recommended for structural characterization?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at 4,6-positions; sulfonyl/sulfanyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected ~405–420 g/mol based on analogs) .
- Infrared (IR) Spectroscopy: Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 2550–2600 cm⁻¹ (S-H, if present) .
Q. What are the common chemical reactivity patterns of this compound?
- Nucleophilic Substitution: Reactivity at the sulfonyl group with amines or alcohols under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Oxidation/Reduction: Sulfanyl groups may oxidize to sulfoxides/sulfones with H₂O₂ or mCPBA; pyridine ring can undergo hydrogenation with Pd/C .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets (e.g., enzymes)?
- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets such as STAT3 (implicated in cancer) based on pyridine derivatives' affinity for kinase domains .
- Density Functional Theory (DFT): Calculate charge distribution to predict reactive sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
Q. What strategies resolve contradictions in reported reaction yields?
- Case Study: Discrepancies in sulfanylation yields (40% vs. 70%) may arise from solvent purity or trace moisture. Mitigate via:
- Solvent drying (molecular sieves in THF).
- Real-time monitoring with TLC or HPLC .
- Data Validation: Cross-check NMR shifts with analogs (e.g., 4,6-dimethylpyridine derivatives) .
Q. How to investigate its mechanism in enzyme inhibition (e.g., kinases)?
Q. What advanced methods assess stability under physiological conditions?
- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via:
- UPLC-MS/MS for metabolite identification .
- Circular Dichroism (CD) to track conformational changes .
Q. How to address stereochemical challenges in derivatives?
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) for enantiomers formed during sulfoxidation .
- X-ray Crystallography: Resolve absolute configuration of crystals grown in ethyl acetate/hexane .
Methodological Recommendations
9. Designing bioactivity studies for anticancer potential:
- In Vitro Screening: Test against breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. Compare IC₅₀ values with doxorubicin controls .
- Target Validation: siRNA knockdown of STAT3 to confirm on-target effects .
10. Green chemistry approaches for scalable synthesis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
